

2F-Peracetyl-Fucose: A Technical Guide to a Potent Fucosyltransferase Inhibitor

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Compound of Interest

Compound Name: 2F-Peracetyl-Fucose

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Abstract

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signal transduction, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, where it contributes to tumor progression, metastasis, and chemoresistance.[1] This has spurred the development of fucosylation inhibitors as potential therapeutic agents. Among these, **2F-Peracetyl-Fucose** (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) has emerged as a potent and widely used tool in glycobiology research.[2][3] This technical guide provides an in-depth overview of **2F-Peracetyl-Fucose**, detailing its mechanism of action, inhibitory effects on fucosyltransferases, impact on key signaling pathways, and comprehensive experimental protocols for its application in research settings.

Introduction to 2F-Peracetyl-Fucose

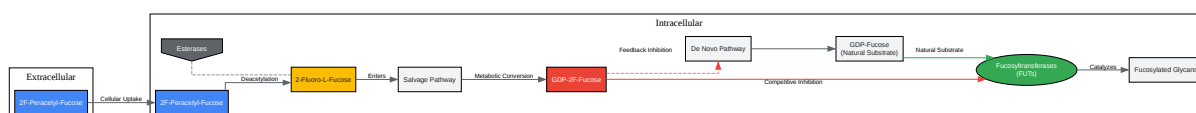
2F-Peracetyl-Fucose is a cell-permeable, fluorinated derivative of L-fucose.[4][5] Its peracetylated form enhances its lipophilicity, allowing for efficient passage across the cell membrane.[6] Once inside the cell, non-specific esterases remove the acetyl groups, releasing 2-fluoro-L-fucose (2F-Fuc).[6] This free fucose analog then enters the salvage pathway of fucose metabolism.[7][8][9][10][11][12]

Mechanism of Action

The inhibitory activity of **2F-Peracetyl-Fucose** stems from its metabolic conversion into a fraudulent nucleotide sugar donor, Guanosine Diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[4][5][7] This process can be visualized as a two-step mechanism:

- **Metabolic Activation:** Cellular fucokinase phosphorylates 2F-Fuc to 2F-Fucose-1-phosphate, which is then converted to GDP-2F-Fuc by GDP-fucose pyrophosphorylase.[13]
- **Competitive Inhibition:** GDP-2F-Fuc acts as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate, GDP-fucose.[7][13] The fluorine substitution at the C2 position of the fucose moiety is thought to destabilize the transition state of the fucosyl-transfer reaction.

Furthermore, the accumulation of GDP-2F-Fuc within the cell can exert feedback inhibition on the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural substrate.[7]



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Mechanism of **2F-Peracetyl-Fucose** action.

Quantitative Data: Inhibition of Fucosyltransferases

The active metabolite, GDP-2F-Fuc, exhibits competitive inhibition against a range of human FUTs. The inhibitory constants (K_i) for GDP-2F-Fuc have been determined for several key enzymes.

Fucosyltransferase	Acceptor Substrate	K _m for GDP-Fucose (μM)	K _i for GDP-2F-Fucose (μM)	Reference
FUT1	LacNAc	19.7 ± 1.9	35.9 ± 10.4	[2]
FUT3	LacNAc	3.1 ± 0.6	17.9 ± 1.9	[2]
FUT5	LacNAc	10.2 ± 0.8	43.4 ± 4.3	[2]
FUT6	LacNAc	7.9 ± 0.7	26.3 ± 2.5	[2]
FUT8	Biantennary N-glycan	33.8 ± 2.5	111.8 ± 8.5	[2]
FUT9	LacNAc	8.0 ± 0.76	27.8 ± 1.7	[2]

LacNAc: N-acetyllactosamine

In cell-based assays, **2F-Peracetyl-Fucose** has demonstrated potent inhibition of various cellular processes that are dependent on fucosylation.

Cell Line	Assay	Concentration Range	Effect	Reference
NCI-H3122 (NSCLC)	Cell Migration	25-200 μM	Reduced number of migrated cells	[14]
UMSCC14B, UMSCC103 (HNSCC)	Orosphere Formation & Invasion	64 μM	Smaller spheres with reduced invasion	[14][15]
Various Cancer Cell Lines	Cell Viability	10-100 μM	Significant inhibition of proliferation with 6,6-difluoro and 6,6,6-trifluoro analogs	[16]

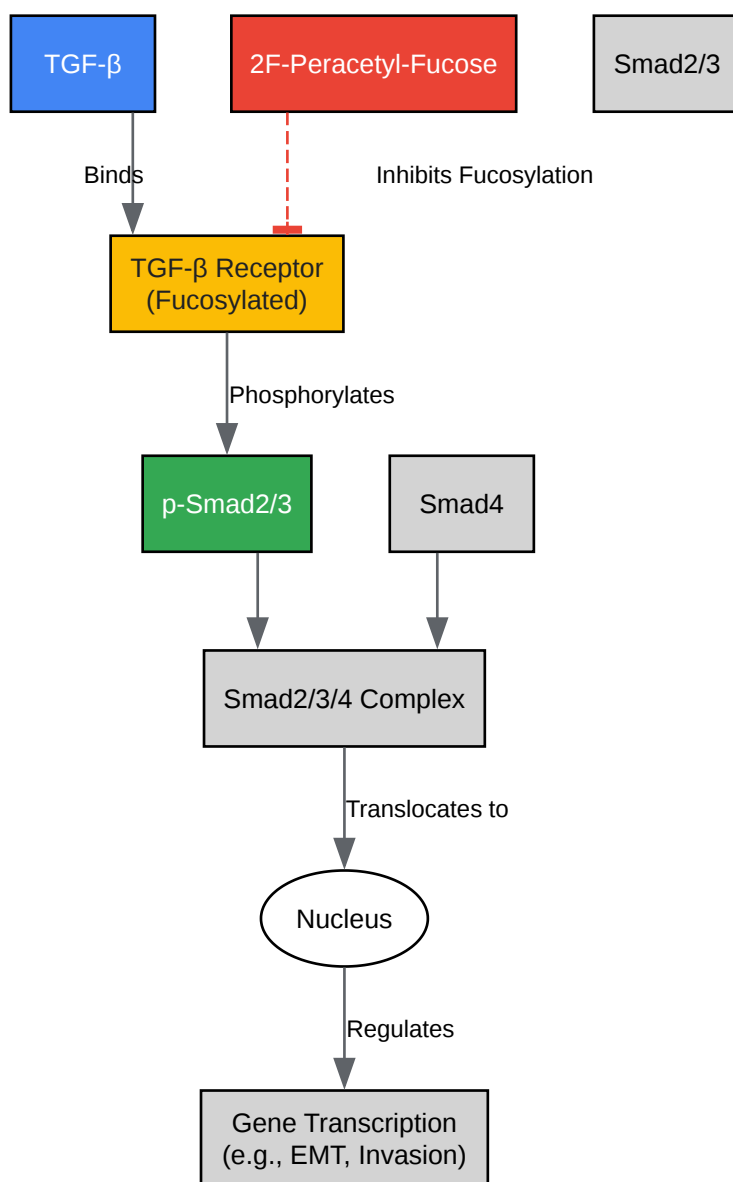
NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma

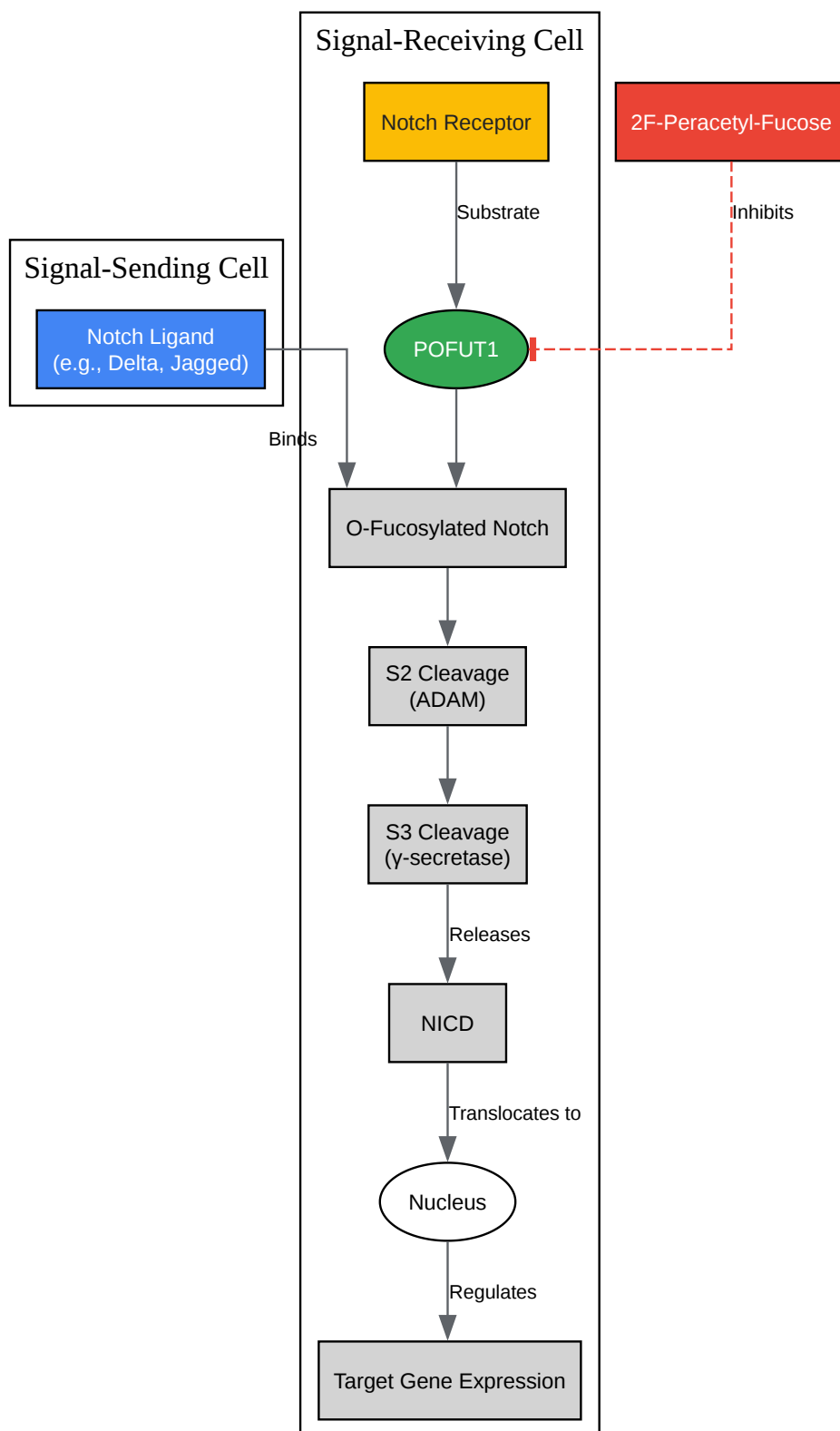
Impact on Key Signaling Pathways

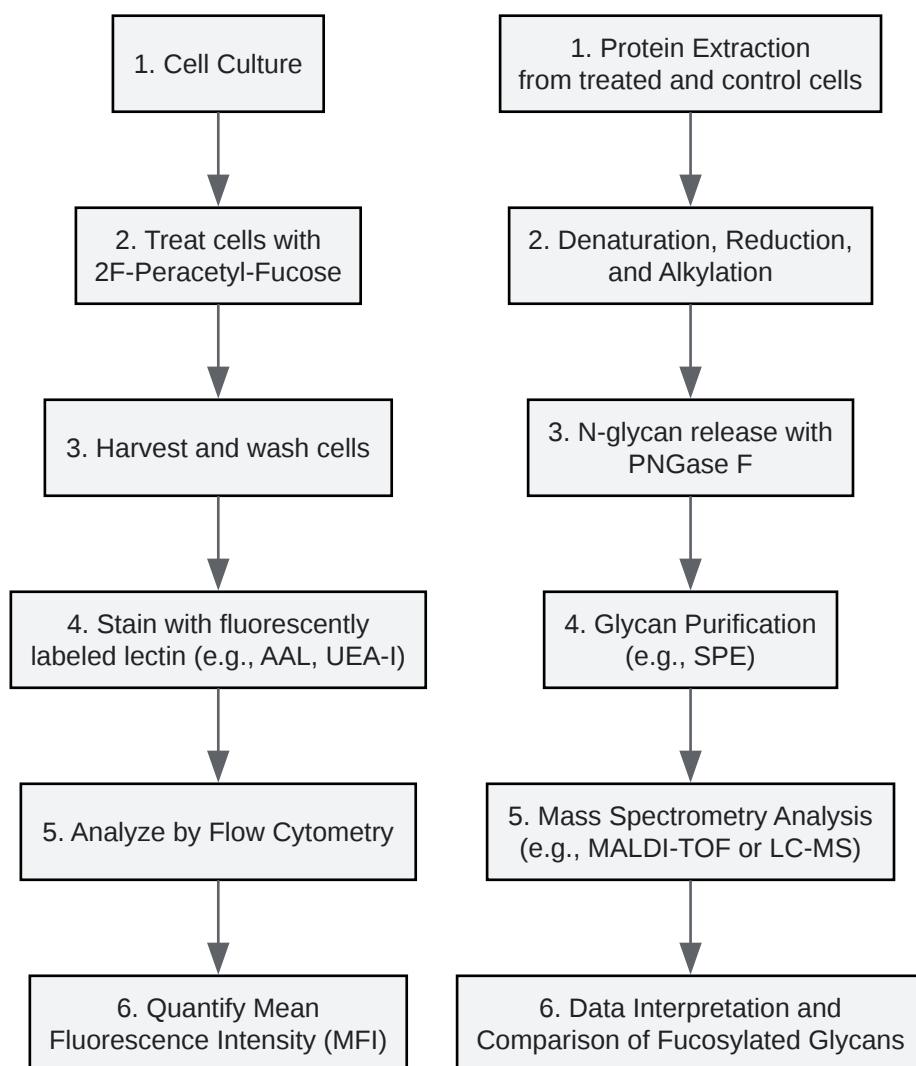
Aberrant fucosylation is known to modulate critical signaling pathways involved in cell growth, differentiation, and motility. **2F-Peracetyl-Fucose**, by inhibiting fucosylation, can effectively interfere with these pathways.

TGF- β Signaling Pathway

The Transforming Growth Factor- β (TGF- β) signaling pathway plays a pivotal role in cancer progression, particularly in promoting epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[17][18] Fucosylation of TGF- β receptors has been shown to be crucial for their function. Treatment with **2F-Peracetyl-Fucose** can suppress TGF- β -mediated signaling.[4]







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